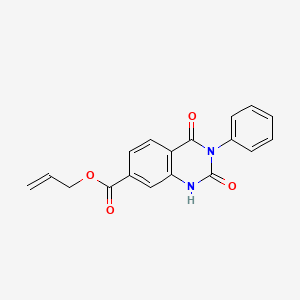
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate, also known as PDPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDPC belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported the anticancer activity of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate against various cancer cell lines, including breast, lung, and colon cancer cells. prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has also been reported to exhibit anti-inflammatory and antiviral properties, which further increases its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate is not fully understood, but several studies have suggested that it may act through multiple pathways. prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are overexpressed in various types of cancer and contribute to tumor growth and metastasis. Inhibition of MMP activity by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate may therefore contribute to its anticancer activity. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 activity by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of MMPs and COX-2, and exhibit antiviral activity. In vivo studies have also shown that prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can inhibit tumor growth in animal models of cancer. Moreover, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its bioavailability and pharmacokinetics have not been extensively studied, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help in understanding the biological processes that are affected by prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate and may lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and bioavailability of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate in vivo. This will help in determining the optimal dosage and administration route for prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a therapeutic agent. Moreover, future studies can also explore the potential of prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a lead compound for the development of novel quinazoline derivatives with improved biological activity and pharmacokinetic properties.
Métodos De Síntesis
Prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate can be synthesized using a simple and efficient method involving the reaction of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction yields prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate as a white solid in high yields. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-2-10-24-17(22)12-8-9-14-15(11-12)19-18(23)20(16(14)21)13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGSLFIJZLIPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)

![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
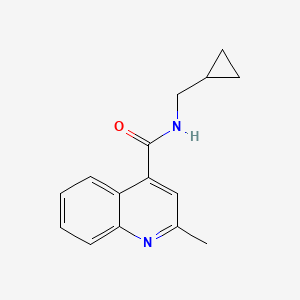
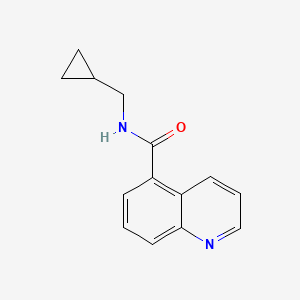
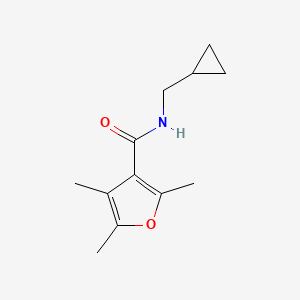
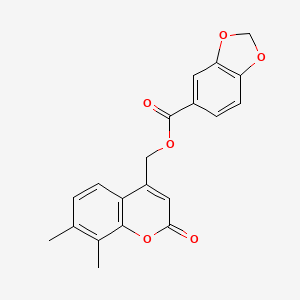
![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)